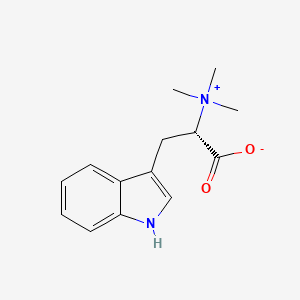

Hypaphorine

Descripción general

Descripción

. Se encuentra en varios organismos, incluyendo plantas, hongos, esponjas y mamíferos. La hipaforina es estructuralmente similar a varios compuestos bioquímicamente activos como el ácido indol-3-acético, el triptófano, la melatonina y la serotonina .

Mecanismo De Acción

La hipaforina ejerce sus efectos a través de varios objetivos moleculares y vías:

Acción antiinflamatoria: Inhibe la expresión de citocinas proinflamatorias como el factor de necrosis tumoral-alfa, la interleucina-1 beta y la proteína quimiotáctica de monocitos 1.

Protección hepática: La hipaforina promueve la expresión de Cry1, que disminuye la inflamación y el estrés oxidativo en la lesión hepática inducida por acetaminofén.

Análisis Bioquímico

Biochemical Properties

Hypaphorine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been found to inhibit the growth of Gram-positive bacteria such as Bacillus cereus, Bacillus subtilis, Staphylococcus aureus, and Staphylococcus epidermidis . The compound’s antibacterial effects are attributed to its ability to form quadrupole moments, which disrupt bacterial cell processes . Additionally, this compound interacts with the enzyme cytochrome P450 2E1, which is involved in the metabolism of acetaminophen, thereby reducing hepatic oxidative stress and inflammation .

Cellular Effects

This compound has been shown to influence various cellular processes. In macrophages, it alleviates lipopolysaccharide-induced inflammation by inhibiting the NFκB and ERK signaling pathways . This results in reduced production of proinflammatory cytokines such as tumor necrosis factor-α, interleukin-1β, interleukin-6, and interleukin-10 . In hepatocytes, this compound increases cell viability and reduces oxidative stress, thereby protecting against acetaminophen-induced liver injury . Furthermore, this compound inhibits osteoclastogenesis by reducing mitogen-activated protein kinase and NF-κB activation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It inhibits the phosphorylation of Akt and mTOR in endothelial cells, thereby reducing the expression of pro-inflammatory cytokines . This compound also regulates the expression of toll-like receptor 4 and peroxisome proliferator-activated receptor γ, which are involved in the inflammatory response . Additionally, this compound’s antibacterial effects are linked to its ability to form quadrupole moments, disrupting bacterial cell processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and maintains its anti-inflammatory properties in both in vitro and in vivo studies This compound has been shown to inhibit the expression of inflammatory factors and inactivate the p38/JNK signaling pathway in a dose-dependent manner .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits anti-inflammatory and hepatoprotective effects . At higher doses, it may cause adverse effects such as reduced cell viability and increased apoptosis . The compound’s therapeutic window and potential toxic effects at high doses are still being studied.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 2E1, which converts it into less toxic metabolites . This process reduces hepatic oxidative stress and inflammation. Additionally, this compound’s structural similarity to tryptophan allows it to participate in metabolic reactions involving indole alkaloids .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . This compound’s localization and accumulation within specific tissues are influenced by its chemical structure and interactions with cellular components .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and interacts with various organelles, including the endoplasmic reticulum and mitochondria . These interactions are essential for this compound’s role in regulating cellular processes and maintaining cellular homeostasis .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La hipaforina se puede sintetizar mediante diversos métodos. Un enfoque común implica la extracción de Caragana microphylla. El proceso incluye machacar la materia prima, sumergirla en agua ácida y realizar múltiples extracciones. El líquido de extracción se somete entonces a ultrafiltración y nanofiltración, seguido de precipitación con etanol. El precipitado se separa mediante cromatografía contracorriente de alta velocidad y se monitoriza con un detector ultravioleta para obtener hipaforina de alta pureza .

Métodos de producción industrial: Para la producción industrial, se utiliza a menudo la cromatografía líquida de fase inversa semi-preparativa. Este método separa la hipaforina de los extractos brutos de Caragana korshinskii. El proceso implica análisis UV, 1H-RMN y 13C-RMN para confirmar la estructura de la hipaforina .

3. Análisis de las reacciones químicas

Tipos de reacciones: La hipaforina sufre varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Se sabe que forma momentos cuadripolares, que contribuyen a sus efectos antibacterianos .

Reactivos y condiciones comunes:

Sustitución: La hipaforina puede sufrir reacciones de sustitución, particularmente involucrando su porción de indol.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados y sustituidos de la hipaforina, que exhiben diferentes actividades biológicas .

Análisis De Reacciones Químicas

Types of Reactions: Hypaphorine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to form quadrupole moments, which contribute to its antibacterial effects .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using peroxidase reactions, which yield reactive oxygen species.

Substitution: this compound can undergo substitution reactions, particularly involving its indole moiety.

Major Products: The major products formed from these reactions include various oxidized and substituted derivatives of this compound, which exhibit different biological activities .

Aplicaciones Científicas De Investigación

La hipaforina tiene una amplia gama de aplicaciones de investigación científica:

Comparación Con Compuestos Similares

La hipaforina es estructuralmente similar a varios compuestos, incluyendo:

Ácido indol-3-acético: Una hormona vegetal involucrada en el crecimiento y desarrollo.

Triptófano: Un aminoácido esencial y precursor de la serotonina.

Melatonina: Una hormona que regula los ciclos de sueño-vigilia.

Serotonina: Un neurotransmisor involucrado en la regulación del estado de ánimo.

Singularidad: La capacidad única de la hipaforina de formar momentos cuadripolares y sus interacciones moleculares específicas la hacen diferente de otros compuestos similares. Sus propiedades antiinflamatorias y antibacterianas resaltan aún más su singularidad .

Propiedades

IUPAC Name |

(2S)-3-(1H-indol-3-yl)-2-(trimethylazaniumyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-16(2,3)13(14(17)18)8-10-9-15-12-7-5-4-6-11(10)12/h4-7,9,13,15H,8H2,1-3H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHCBEAZXHZMOR-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C(CC1=CNC2=CC=CC=C21)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)[C@@H](CC1=CNC2=CC=CC=C21)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70964100 | |

| Record name | (+)-Hypaphorine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487-58-1 | |

| Record name | (+)-Hypaphorine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hypaphorine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Hypaphorine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 487-58-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYPAPHORINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJ3358U63L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lenticin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061115 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

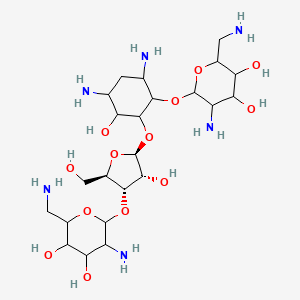

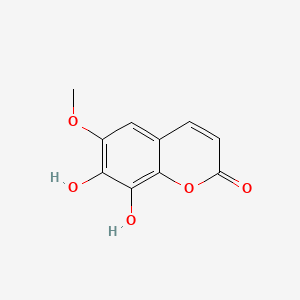

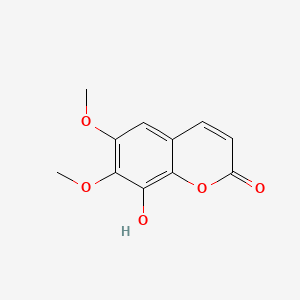

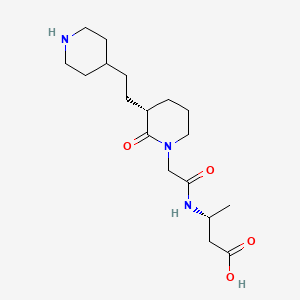

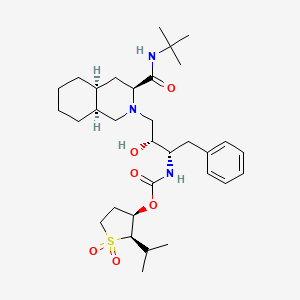

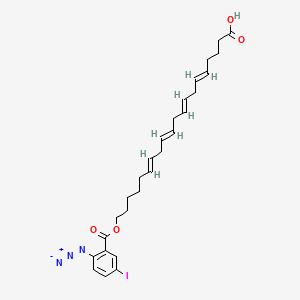

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of hypaphorine?

A: this compound is best known for its competitive antagonism with indole-3-acetic acid (IAA), a plant hormone known as auxin. [] This interaction suggests that this compound competes with IAA for binding to auxin receptor proteins, thereby modulating auxin-regulated plant growth and development. [, ]

Q2: How does this compound affect root hair development?

A: Studies have demonstrated that this compound significantly inhibits root hair elongation in both host and non-host plants. [, ] This effect is likely due to its interference with IAA signaling pathways, which are crucial for root hair development. []

Q3: Does this compound exhibit any anti-inflammatory effects?

A: Yes, research suggests that this compound possesses anti-inflammatory properties. For instance, it was found to alleviate LPS-induced acute lung injury in rats and inhibit pro-inflammatory cytokine production in endothelial cells. [, ] It has been proposed to achieve this by modulating signaling pathways like DUSP1/p38/JNK and TLR4/PPARγ. [, ]

Q4: What is the molecular formula and weight of this compound?

A: this compound has a molecular formula of C14H18N2O2 and a molecular weight of 246.30 g/mol. [, ]

Q5: What are the key spectroscopic features of this compound?

A: this compound's structure has been elucidated using various spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). [, , ] These techniques provide detailed information about its molecular structure and connectivity.

Q6: Is there information available on the material compatibility and stability of this compound under various conditions?

A6: The provided research focuses primarily on the biological activity of this compound. Information on its material compatibility and stability under different conditions is limited within these studies.

Q7: Does this compound possess any known catalytic properties?

A7: The current research primarily focuses on this compound's biological activity rather than its catalytic properties. Therefore, specific information on its catalytic mechanisms or applications is not detailed within these studies.

Q8: Have computational methods been used to study this compound?

A: Yes, virtual screening of this compound analogs against the α7 nicotinic acetylcholine receptor model has been used to design analogs with increased potency. [] This demonstrates the applicability of computational chemistry for exploring structure-activity relationships and developing more potent this compound derivatives.

Q9: How do structural modifications of this compound affect its activity?

A: Studies focusing on 6-substituted analogs of this compound revealed that modifications at this position could significantly impact its potency towards the α7 nicotinic acetylcholine receptor. [] For example, the methoxy ester of D-6-iodothis compound exhibited substantially increased potency compared to the parent compound. []

Q10: Is there information available regarding the environmental impact and degradation of this compound?

A10: The environmental impact and degradation pathways of this compound are not extensively covered in the provided research papers. Further investigation is necessary to understand its fate and effects in the environment.

Q11: What is the pharmacokinetic profile of this compound?

A: One study investigated the pharmacokinetics of this compound in rats after oral administration. [] The study found that this compound was quickly absorbed into the plasma, suggesting good oral bioavailability. []

Q12: What are the in vivo effects and efficacy of this compound?

A: this compound has shown promising in vivo efficacy in various animal models. It attenuated LPS-induced acute lung injury in rats, improved fatty liver hemorrhagic syndrome in laying hens, and demonstrated anti-inflammatory and analgesic effects in rodent models of pain. [, , ]

Q13: Has this compound been tested in any clinical trials?

A13: No, the provided research primarily focuses on preclinical studies. Clinical trials are necessary to evaluate this compound's efficacy and safety in humans.

Q14: Are there known resistance mechanisms associated with this compound?

A14: Information on specific resistance mechanisms associated with this compound is limited within the provided research papers. Further investigation is needed in this area.

Q15: What analytical techniques are commonly used to characterize and quantify this compound?

A: High-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet (UV) detectors and mass spectrometry (MS), is frequently employed for the analysis of this compound. [, , , ] These methods enable separation, identification, and quantification of this compound in complex matrices.

Q16: What measures ensure the quality control and assurance of this compound during development, manufacturing, and distribution?

A16: The provided research papers primarily focus on the scientific aspects and biological activity of this compound. Specific details regarding quality control and assurance measures during development, manufacturing, and distribution are not extensively discussed.

Q17: Does this compound induce any immunological responses or interact with drug transporters or metabolizing enzymes?

A17: The research primarily focuses on this compound's interaction with specific targets and its effects on various biological processes. Information on its immunogenicity, interactions with drug transporters, or effects on drug-metabolizing enzymes is limited within these studies.

Q18: Are there alternatives or substitutes for this compound in its potential applications?

A18: The research primarily focuses on this compound itself. Comparative analyses with alternative compounds or substitutes are not extensively discussed.

Q19: What is the historical context and key milestones in this compound research?

A: this compound was first identified in the early 20th century. Research on its biological activity, particularly its interaction with auxin, has been ongoing since the 1990s. [] Recent studies have explored its potential in various therapeutic areas, including inflammation, pain, and metabolic disorders.

Q20: Are there opportunities for cross-disciplinary applications and synergies in this compound research?

A: Yes, the diverse biological activities of this compound offer opportunities for collaborative research across disciplines such as plant biology, pharmacology, and medicine. For instance, understanding its role in plant-fungal interactions could provide insights into developing novel agricultural strategies. [, ] Furthermore, its anti-inflammatory and analgesic properties warrant further investigation for potential therapeutic applications in humans.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(2,4-dichlorophenyl)-N-[(3R)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]prop-2-enamide](/img/structure/B1674058.png)

![1-[(3R)-5-cyclohexyl-1-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-[3-(methyl-(2H-tetrazol-5-yl)amino)phenyl]urea](/img/structure/B1674059.png)

![(2S)-2-[(4-methylphenyl)sulfonylamino]-3-[[4-oxo-5-(2-piperidin-4-ylethyl)-7,8-dihydro-6H-pyrazolo[1,5-a][1,4]diazepine-2-carbonyl]amino]propanoic acid](/img/structure/B1674060.png)

![methyl (2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate](/img/structure/B1674065.png)